2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methylbenzyl)acetamide
Overview
Description
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methylbenzyl)acetamide is an organic compound that features a pyrimidine ring substituted with hydroxy and methyl groups, a sulfanyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methylbenzyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 2-amino-4-hydroxy-6-methylpyrimidine.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions using sulfur-containing reagents.
Acetamide Formation: The acetamide moiety is formed by reacting the intermediate with acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methylbenzyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group or the acetamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophilic Reagents: Thiols, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methylbenzyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Further research is needed to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-hydroxy-6-methylpyrimidine: This compound shares the pyrimidine core structure and exhibits similar chemical properties.
4-hydroxy-6-methyl-2-pyrone: Another compound with a similar pyrimidine ring structure.
Uniqueness
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methylbenzyl)acetamide is unique due to the presence of the sulfanyl group and the acetamide moiety, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10-3-5-12(6-4-10)8-16-14(20)9-21-15-17-11(2)7-13(19)18-15/h3-7H,8-9H2,1-2H3,(H,16,20)(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRWBHPEKPWYED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=CC(=O)N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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